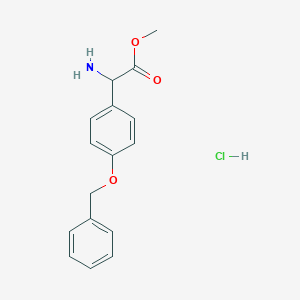

![molecular formula C21H27N3O4S B2616212 2-(3-methylphenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide CAS No. 897621-55-5](/img/structure/B2616212.png)

2-(3-methylphenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

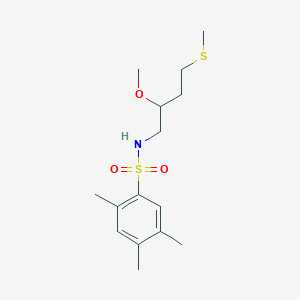

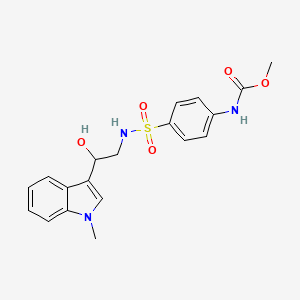

The compound “2-(3-methylphenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide” is a complex organic molecule. It contains a phenylpiperazine moiety, which is a common structural motif in many pharmaceuticals and other active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the phenylpiperazine moiety, followed by the introduction of the sulfonylethyl group and the 3-methylphenoxy group .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenylpiperazine core, with a sulfonylethyl group and a 3-methylphenoxy group attached. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the phenylpiperazine, sulfonylethyl, and 3-methylphenoxy groups. Each of these groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by the specific arrangement of its functional groups .Aplicaciones Científicas De Investigación

Pharmacogenetic Profiles and Paracetamol Metabolism

Paracetamol, known for its analgesic and antipyretic properties, undergoes complex metabolic pathways including glucuronidation, sulfation, oxidation, hydroxylation, and deacetylation. The susceptibility to paracetamol's toxicity and its analgesic efficacy might be influenced by genetic differences in enzyme genotypes across different populations. Understanding these pharmacogenetic profiles can aid in predicting individual responses to paracetamol and its potential toxic side effects, thus providing insights into safer drug design and personalized medicine approaches. The metabolism of paracetamol and the genetic factors influencing it highlight the importance of genetic profiling in medical treatments and the development of therapeutic strategies to mitigate toxicity risks (Li-zi Zhao & G. Pickering, 2011).

Advanced Oxidation Processes for Drug Degradation

The degradation of pharmaceutical compounds like acetaminophen in water systems through advanced oxidation processes (AOPs) is crucial for addressing water contamination issues. Research on AOPs provides valuable insights into the kinetics, mechanisms, and by-products of drug degradation, contributing to the development of efficient water treatment technologies. Understanding the degradation pathways and the toxicological implications of the by-products formed during these processes is essential for environmental protection and public health safety. This highlights the significance of research on AOPs in addressing environmental pollution and developing sustainable water treatment solutions (Mohammad Qutob et al., 2022).

Novel Analgesic Mechanisms of Acetaminophen

Acetaminophen's analgesic mechanisms extend beyond cyclooxygenase enzyme inhibition, involving metabolization to N-acylphenolamine (AM404) and acting on specific receptors in the brain and spinal cord. This highlights the drug's multifaceted mechanisms of action and underscores the potential for discovering new analgesic compounds with similar pathways. Understanding these mechanisms can aid in developing drugs with enhanced efficacy and minimized side effects, offering new avenues for pain management research and therapy (N. Ohashi & T. Kohno, 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(3-methylphenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4S/c1-18-6-5-9-20(16-18)28-17-21(25)22-10-15-29(26,27)24-13-11-23(12-14-24)19-7-3-2-4-8-19/h2-9,16H,10-15,17H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHRSLYQUOYULB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-2-[(phenylthio)methyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2616129.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2616132.png)

![N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-2-phenylacetamide](/img/structure/B2616139.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(7-fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2616141.png)

![N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2616146.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2616147.png)

![8-(2,6-Dimethylmorpholin-4-yl)-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B2616149.png)

![ethyl 2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)butanoate](/img/structure/B2616152.png)